

Pseudolaric Acid B: A Comprehensive Technical Guide to its Structural Elucidation and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Pseudolaric acid B	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudolaric acid B (PAB), a diterpenoid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi, has garnered significant scientific interest due to its diverse and potent biological activities.[1] This technical guide provides an in-depth overview of the structural elucidation and biological characterization of PAB. It consolidates spectroscopic data, details key experimental methodologies, and visualizes the complex signaling pathways modulated by this natural product. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Structural Elucidation

The definitive structure of **Pseudolaric acid B** has been established through a combination of spectroscopic techniques and confirmed by total synthesis.[1] While a crystal structure of the closely related Pseudolaric acid A has been reported, a definitive X-ray crystallographic analysis of **Pseudolaric acid B** is not readily available in the public domain. The structural assignment, therefore, relies heavily on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.



Spectroscopic Data

The structural integrity of synthetic PAB is consistently verified by comparing its spectroscopic data with that of the natural product.[1]

Table 1: Physicochemical and Spectroscopic Data for Pseudolaric Acid B

Property	Data	Reference
Molecular Formula	C23H28O8	[2]
Molecular Weight	432.5 g/mol	[2]
Appearance	White crystalline solid	
Melting Point	167-169 °C	[1]
Optical Rotation	[α]D ²⁵ -85.6 (c 1.0, CHCl ₃)	[1]

Table 2: ¹H and ¹³C NMR Spectral Data for **Pseudolaric Acid B** (CDCl₃)

While a complete, unambiguously assigned NMR dataset for the natural product is not available in a single source, the following table compiles representative chemical shifts reported in the literature.



Position	¹³ C NMR (δ, ppm)	¹H NMR (δ, ppm, J in Hz)
1	n.d.	n.d.
2	n.d.	n.d.
3	n.d.	n.d.
4	n.d.	n.d.
5	n.d.	n.d.
6	n.d.	n.d.
7	n.d.	n.d.
8	n.d.	n.d.
9	n.d.	n.d.
10	n.d.	n.d.
11	n.d.	n.d.
12	n.d.	n.d.
13	n.d.	n.d.
14	n.d.	n.d.
15	n.d.	n.d.
16	n.d.	n.d.
17	n.d.	n.d.
18	n.d.	n.d.
19	n.d.	n.d.
20	n.d.	n.d.
OAc	n.d.	n.d.
CO ₂ Me	n.d.	n.d.
СООН	n.d.	n.d.



n.d. - not determined from available search results.

Table 3: Mass Spectrometry Data for Pseudolaric Acid B

Ionization Mode	[M+H]+ (m/z)	[M+Na]+ (m/z)	Key Fragment Ions (m/z)
ESI	433.1784	455.1603	Further fragmentation data is required for a detailed analysis.

Experimental Protocols

Objective: To determine the carbon-hydrogen framework of **Pseudolaric acid B**.

- Sample Preparation: Dissolve 5-10 mg of purified Pseudolaric acid B in approximately 0.5 mL of deuterated chloroform (CDCl₃).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
- ¹H NMR Acquisition:
 - Acquire one-dimensional proton NMR spectra using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire one-dimensional carbon NMR spectra with proton decoupling.
 - Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).



- 2D NMR Experiments: To establish connectivity and stereochemistry, perform a suite of 2D NMR experiments, including:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, crucial for assembling the molecular structure.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
- Data Processing and Analysis: Process the raw data using appropriate NMR software.
 Chemical shifts are typically referenced to the residual solvent peak.

Objective: To determine the molecular weight and elemental composition of **Pseudolaric acid B** and to study its fragmentation pattern for structural confirmation.

- Sample Preparation: Prepare a dilute solution of **Pseudolaric acid B** in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Employ a high-resolution mass spectrometer, such as a quadrupole time-offlight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
- Full Scan MS Analysis:
 - Acquire mass spectra in both positive and negative ion modes to identify the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
 - Determine the accurate mass of the molecular ion to calculate the elemental composition.
- Tandem MS (MS/MS) Analysis:
 - Select the molecular ion as the precursor ion for collision-induced dissociation (CID).



- Vary the collision energy to induce fragmentation and acquire the product ion spectra.
- Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which provide valuable structural information.

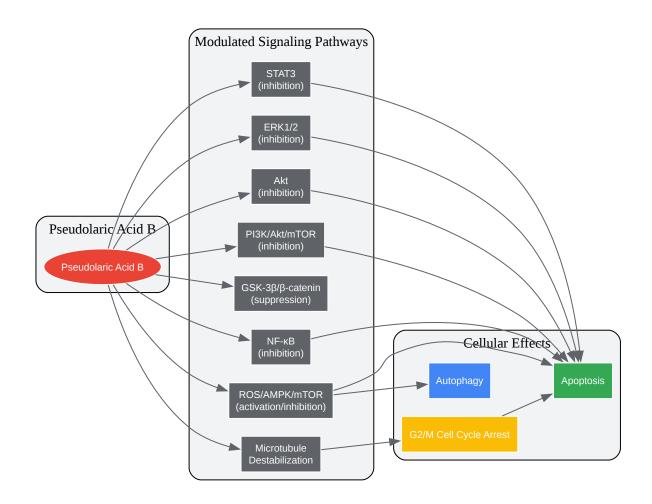
Biological Characterization

Pseudolaric acid B exhibits a broad spectrum of biological activities, with its anticancer properties being the most extensively studied. It is known to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines. A key mechanism of its action is the disruption of microtubule dynamics.

Anticancer Activity and Signaling Pathways

PAB has been shown to inhibit the proliferation of a wide range of cancer cells, including those of the breast, liver, lung, and cervix. Its cytotoxic effects are mediated through the modulation of multiple oncogenic signaling pathways.





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Caption: PAB modulates multiple signaling pathways to induce anticancer effects.

Experimental Protocols

Objective: To investigate the effect of **Pseudolaric acid B** on the expression and phosphorylation status of key signaling proteins.



- Cell Culture and Treatment: Culture cancer cells (e.g., HepG2, MCF-7) to 70-80% confluency and treat with various concentrations of PAB or vehicle control for a specified duration (e.g., 24, 48 hours).
- Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 μg) on a sodium dodecyl sulfate-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Trisbuffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, β -actin) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.



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Caption: A typical workflow for Western blot analysis.

Objective: To determine the effect of **Pseudolaric acid B** on cell cycle distribution.



Methodology:

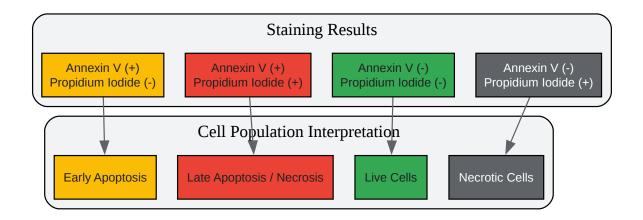
- Cell Culture and Treatment: Treat cancer cells with PAB as described for the Western blot analysis.
- Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphatebuffered saline (PBS).
- Fixation: Fix the cells in 70% ethanol overnight at -20°C.
- Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
- Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
- Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Objective: To quantify the induction of apoptosis by **Pseudolaric acid B**.

- Cell Culture and Treatment: Treat cancer cells with PAB as previously described.
- Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
- Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
- Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
- Flow Cytometry: Analyze the stained cells by flow cytometry.
- Data Analysis:
 - Annexin V-negative/PI-negative: Live cells



- Annexin V-positive/PI-negative: Early apoptotic cells
- Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
- Annexin V-negative/PI-positive: Necrotic cells



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Caption: Interpretation of Annexin V/PI staining results.

Conclusion

Pseudolaric acid B is a promising natural product with a complex chemical structure and a wide range of biological activities. Its structural elucidation has been accomplished through extensive spectroscopic analysis and confirmed by total synthesis. The potent anticancer effects of PAB are attributed to its ability to disrupt microtubule dynamics and modulate a multitude of critical signaling pathways. This technical guide provides a foundational resource for researchers aiming to further investigate the therapeutic potential of Pseudolaric acid B and its derivatives. Future research should focus on obtaining a definitive X-ray crystal structure to unequivocally establish its three-dimensional architecture and on conducting preclinical and clinical studies to evaluate its efficacy and safety as a potential therapeutic agent.



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- To cite this document: BenchChem. [Pseudolaric Acid B: A Comprehensive Technical Guide to its Structural Elucidation and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7892361#structural-elucidation-and-characterization-of-pseudolaric-acid-b]

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